3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate
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Overview
Description
3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazolium core, substituted with chloro, cyclohexyl, and dimethyl groups The perchlorate anion is associated with the pyrazolium cation, forming a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable chloro-substituted cyclohexyl ketone with hydrazine derivatives can lead to the formation of the pyrazolium ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives depending on the nucleophile.
Scientific Research Applications
3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The pyrazolium core can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5,5-dimethylcyclohex-2-enone: This compound shares a similar cyclohexyl structure but differs in its functional groups and overall reactivity.
1,3-Diazole Derivatives: These compounds have a similar heterocyclic core but differ in their substitution patterns and properties.
Uniqueness
3-Chloro-5-cyclohexyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, cyclohexyl, and dimethyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
60444-70-4 |
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Molecular Formula |
C11H20Cl2N2O4 |
Molecular Weight |
315.19 g/mol |
IUPAC Name |
3-chloro-5-cyclohexyl-1,2-dimethyl-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C11H19ClN2.ClHO4/c1-13-10(8-11(12)14(13)2)9-6-4-3-5-7-9;2-1(3,4)5/h8-9,11H,3-7H2,1-2H3;(H,2,3,4,5) |
InChI Key |
PXPCJIHGSYYIBO-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C(=CC(N1C)Cl)C2CCCCC2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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